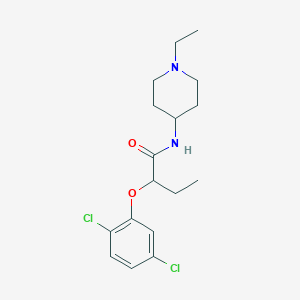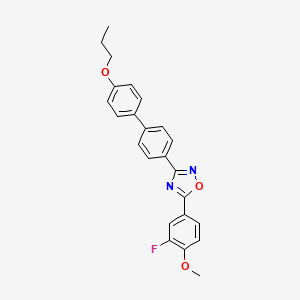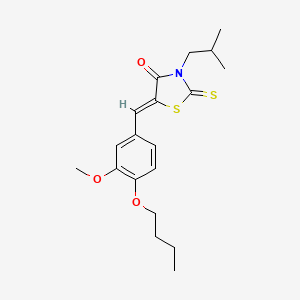
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as cannabinoid receptor agonists, which can interact with the endocannabinoid system in the body.
Mechanism of Action
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide acts as a selective agonist for the cannabinoid receptor CB2, which is primarily expressed in immune cells. Activation of this receptor has been shown to have anti-inflammatory and analgesic effects in animal models.
Biochemical and Physiological Effects
Studies have shown that 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide can reduce inflammation and pain by activating CB2 receptors in immune cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide in lab experiments is its selectivity for the CB2 receptor, which allows for more targeted effects. However, its potency and efficacy may vary depending on the specific experimental conditions.
Future Directions
1. Further studies are needed to determine the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a therapeutic agent for various medical conditions, including chronic pain and neurodegenerative disorders.
2. Investigating the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a treatment for inflammatory bowel disease.
3. Studying the effects of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide on the immune system and its potential use in immunotherapy.
4. Exploring the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a treatment for cancer, as CB2 receptor activation has been shown to have anti-tumor effects in some studies.
5. Investigating the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a treatment for addiction and substance abuse disorders, as CB2 receptor activation has been shown to have modulatory effects on the reward system in the brain.
Synthesis Methods
The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide involves a series of chemical reactions that start with the chlorination of 2,5-dichlorophenol to produce 2,5-dichloro-4-chlorophenol. This intermediate is then reacted with 1-ethylpiperidine and butyryl chloride to produce the final product, 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide.
Scientific Research Applications
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide has been studied extensively in scientific research for its potential use in the treatment of various medical conditions. One area of research has focused on its potential as an analgesic, with studies showing that it can effectively reduce pain in animal models.
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-3-15(23-16-11-12(18)5-6-14(16)19)17(22)20-13-7-9-21(4-2)10-8-13/h5-6,11,13,15H,3-4,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEKRXOMYIEABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)CC)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5151655.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)
![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)
![methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5151701.png)

![[bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)

![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)